11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid
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Overview
Description
11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid is a complex organic compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:
Formation of the phenazine core: This can be achieved through cyclization reactions involving aromatic amines and quinones.
Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced phenazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrophenazines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to active sites and blocking substrate access.
Disruption of cellular processes: Interfering with DNA replication or protein synthesis.
Modulation of signaling pathways: Affecting pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: A well-known phenazine derivative with antimicrobial properties.
2-Methylphenazine: Another phenazine compound with distinct chemical and biological activities.
Phenazine-1,6-dicarboxylic acid: A phenazine derivative with two carboxylic acid groups.
Uniqueness
11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid is unique due to its specific structural features, such as the presence of dimethyl groups and the methano bridge, which may confer distinct chemical reactivity and biological activity compared to other phenazine derivatives.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
15,15-dimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-15(2)9-7-8-16(15,14(19)20)13-12(9)17-10-5-3-4-6-11(10)18-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
BQKUSHXRZXVBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3=NC4=CC=CC=C4N=C23)C(=O)O)C |
Origin of Product |
United States |
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